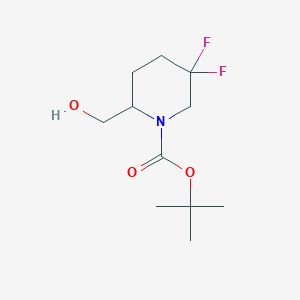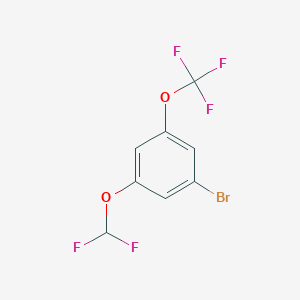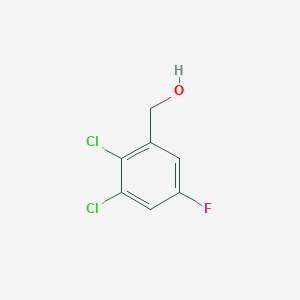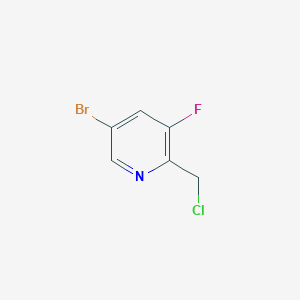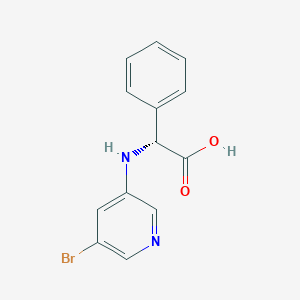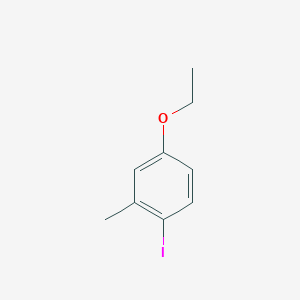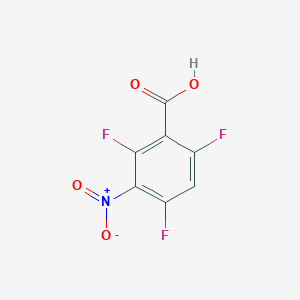![molecular formula C11H11BrIN3O B1446334 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-70-6](/img/structure/B1446334.png)
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Descripción general
Descripción
The compound “7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound. It contains a pyrazolo[4,3-b]pyridine ring which is a bicyclic system with a nitrogen atom at positions 1 and 2. The compound also contains a tetrahydro-2H-pyran-2-yl group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-b]pyridine ring and a tetrahydro-2H-pyran-2-yl group. The bromo and iodo substituents would be expected to significantly influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions, particularly with the halogen substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and iodo substituents would be expected to make the compound relatively heavy and possibly quite reactive .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
A study by Variya, H. H., Panchal, V., & Patel, G. (2019) explored the antibacterial and antioxidant properties of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives. They synthesized various sulfonamide derivatives and found that some of these compounds demonstrated excellent activity against both Gram-positive and Gram-negative bacterial strains compared to the standard drug streptomycin. Additionally, these compounds showed moderate to good antioxidant properties, indicating their potential in biomedical applications (Variya et al., 2019).
Antiproliferative Activity
Razmienė, B. et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, displaying promising antiproliferative activity against various cancer cell lines. Particularly, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a derivative, showed significant activity by inducing apoptosis and affecting microtubule-associated protein levels, highlighting the compound's potential in cancer therapy (Razmienė et al., 2021).
Synthesis of New Polyheterocyclic Ring Systems
Abdel‐Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a similar compound, as a precursor for constructing new polyheterocyclic ring systems. These systems were evaluated for their in vitro antibacterial properties, suggesting potential applications in pharmaceuticals (Abdel‐Latif et al., 2019).
Photoinduced Tautomerization
Vetokhina, V. et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, for their unique photochemical properties. They found that these compounds exhibit various types of photoreactions, which could have implications in developing advanced photonic materials (Vetokhina et al., 2012).
Luminescent Iridium Tetrazolate Complexes
Stagni, S. et al. (2008) synthesized and characterized heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, such as 5-bromo-2-(1 H-tetrazol-5-yl)pyridine. These complexes displayed a range of emission properties, suggesting potential in optoelectronic applications (Stagni et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAWYONKHLTPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



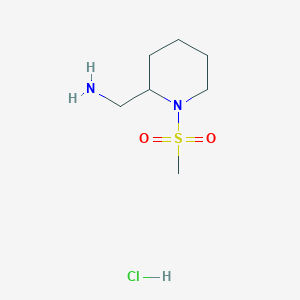
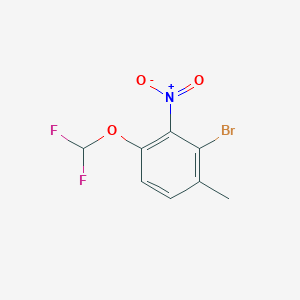
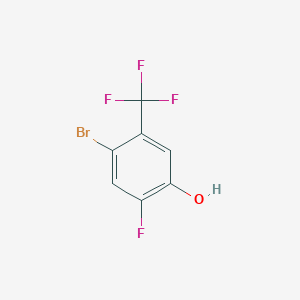
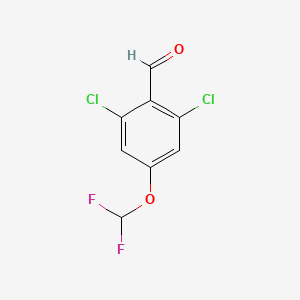

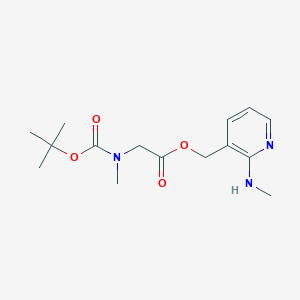
![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)
